Fomocaine

Description

a basic ether with local anesthetic action & relative low toxicity & systemic effects; minor descriptor (77-86); on-line & INDEX MEDICUS search PHENYL ETHERS (77-86); RN given refers to parent cpd

Properties

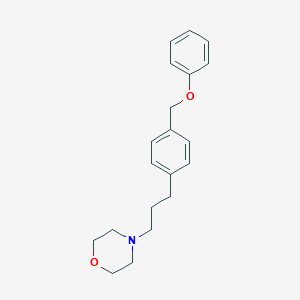

IUPAC Name |

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHGCWVMTZWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56583-43-8 (hydrochloride) | |

| Record name | Fomocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046222 | |

| Record name | Fomocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-39-6 | |

| Record name | Fomocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOMOCAINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XO7A09HQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fomocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Disclaimer: Detailed molecular and quantitative studies specifically investigating the mechanism of action of fomocaine on voltage-gated sodium channels (VGSCs) are limited in publicly available scientific literature. This guide synthesizes the well-established principles of local anesthetic action on VGSCs, primarily drawing from extensive research on prototypical agents like lidocaine, to build a comprehensive model of this compound's expected mechanism. This compound, as a local anesthetic, is presumed to share this fundamental mechanism of action.

Executive Summary

This compound is a local anesthetic agent whose clinical efficacy is derived from its ability to block nerve impulse propagation. The primary molecular target for this action is the voltage-gated sodium channel (VGSC), a critical protein responsible for the rising phase of the action potential in excitable cells. This compound exerts its effect through a state-dependent and use-dependent blockade of these channels. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This preferential binding stabilizes the channel in a non-conducting conformation, thereby inhibiting sodium influx and preventing membrane depolarization. This guide provides an in-depth analysis of this mechanism, details the experimental protocols used for its study, and presents quantitative data from analogous compounds to frame the expected pharmacodynamic profile of this compound.

Core Mechanism of Action: State-Dependent Blockade

The interaction between local anesthetics and VGSCs is not static; it is dynamically influenced by the conformational state of the channel. This principle is encapsulated in the Modulated Receptor Hypothesis , which posits that the affinity of the drug for its binding site changes with the channel's state (resting, open, or inactivated)[1][2].

-

Resting State: In its resting state, the channel is closed but capable of opening in response to a depolarizing stimulus. Local anesthetics, including this compound, have a low affinity for the channel in this conformation[1].

-

Open State: Upon membrane depolarization, the channel transitions to an open, ion-conducting state. The local anesthetic binding site becomes more accessible, and drug affinity increases. Blockade of the open state contributes to the overall inhibition of sodium current[2][3].

-

Inactivated State: Shortly after opening, the channel enters a non-conducting, inactivated state. This conformation has the highest affinity for local anesthetic molecules[1][4]. By binding to and stabilizing the inactivated state, this compound effectively prolongs the channel's refractory period, preventing it from returning to the resting state and firing another action potential.

This state-dependent binding leads to the phenomenon of use-dependent block , where the degree of inhibition is greater at higher frequencies of nerve stimulation. Repetitive firing increases the proportion of time that channels spend in the open and inactivated states, thus enhancing the drug's blocking effect[3][5].

Molecular Binding Site

Local anesthetics bind to a receptor site located within the inner pore of the VGSC α-subunit. This site is formed by amino acid residues on the S6 transmembrane segments of multiple domains (DI, DIII, and DIV)[6][7]. For the cardiac sodium channel Nav1.5, the phenylalanine residue at position 1760 (F1760) is a critical determinant of local anesthetic sensitivity[8]. The binding involves hydrophobic and aromatic interactions between the drug molecule and these key residues.

Signaling Pathways and Logical Relationships

The interaction of this compound with VGSCs can be visualized as a set of state transitions and binding equilibria. The following diagrams illustrate these relationships.

Caption: State-dependent binding of this compound to VGSCs.

Quantitative Analysis of VGSC Blockade

Table 1: Inhibitory Potency (IC50) of Local Anesthetics on VGSC Subtypes Data presented is for analogous compounds to illustrate typical potency ranges.

| Compound | Nav1.2 (CNS) | Nav1.5 (Cardiac) | Nav1.7 (Peripheral Nerve) | Holding Potential (mV) | Reference |

| Lidocaine | ~200 µM | 63 µM | ~150 µM | -80 to -100 | [9] |

| Mexiletine | >100 µM | 35 µM | >100 µM | -100 | [9] |

| Bupivacaine | ~50 µM | ~20 µM | ~40 µM | -90 | [10] |

Table 2: Effects of Lidocaine on VGSC Gating Properties Illustrative data showing typical effects of local anesthetics on channel kinetics.

| Parameter | Effect | Magnitude of Change | Channel Subtype | Reference |

| Steady-State Inactivation (V½) | Hyperpolarizing Shift | -10 to -30 mV | Nav1.5, Nav1.7 | [9] |

| Recovery from Inactivation | Prolonged / Slowed | Time constant increased 2-5 fold | Nav1.5, Nav1.7 | [9] |

| Activation (V½) | Minimal to no effect | < 5 mV | Nav1.5, Nav1.7 | [9] |

| Peak Current (INa) | Tonic Block | ~50% at 100 µM (-80 mV) | Nav1.5 | [4] |

| Peak Current (INa) | Use-Dependent Block | Increases with frequency | Nav1.5 | [9] |

Experimental Protocols

The characterization of this compound's action on VGSCs relies on patch-clamp electrophysiology, which allows for precise control of the cell membrane potential and direct measurement of ion channel currents.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique for studying the effects of drugs on a whole population of ion channels in a single cell[1][11].

Objective: To measure the effect of this compound on the biophysical properties of a specific VGSC subtype (e.g., Nav1.5) heterologously expressed in a cell line (e.g., HEK-293).

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the desired human VGSC α-subunit (e.g., SCN5A for Nav1.5) are cultured under standard conditions.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 10 HEPES, 5 EGTA. pH adjusted to 7.3 with CsOH. (Cesium and fluoride are used to block potassium and chloride channels, isolating the sodium current).

-

-

Recording:

-

A glass micropipette with a resistance of 1-3 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

The cell is held at a negative holding potential (e.g., -100 mV) where most channels are in the resting state.

-

-

Voltage Protocols:

-

Steady-State Inactivation: A series of 500 ms prepulses to various potentials (e.g., -140 mV to -40 mV) are applied, followed by a test pulse to 0 mV to measure the fraction of available channels.

-

Use-Dependent Block: A train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV) is applied at a given frequency (e.g., 5 Hz or 10 Hz) to measure the cumulative reduction in peak current.

-

Recovery from Inactivation: Two pulses are used; the first inactivates the channels, and the second is applied after a variable recovery interval at the holding potential to measure the time course of recovery.

-

-

Data Analysis: Currents are recorded before and after the application of this compound at various concentrations. Data are analyzed to determine IC50 values, shifts in voltage-dependence, and changes in recovery kinetics.

Caption: Workflow for Patch-Clamp Analysis of this compound.

Conclusion and Future Directions

The mechanism of action of this compound on voltage-gated sodium channels is best understood through the lens of the Modulated Receptor Hypothesis, characterized by preferential, high-affinity binding to the open and inactivated channel states. This leads to a potent, use-dependent inhibition of sodium current, which underlies its therapeutic effect as a local anesthetic and its potential as an antiarrhythmic agent.

Future research should focus on obtaining direct experimental data for this compound. Key areas of investigation include:

-

Subtype Selectivity: Determining the IC50 values of this compound against a panel of VGSC subtypes (Nav1.1-Nav1.9) to understand its selectivity profile and predict potential side effects.

-

Binding Kinetics: Quantifying the on- and off-rates for this compound binding to the different channel states to build a precise kinetic model of its action.

-

Structural Biology: Utilizing computational modeling and mutagenesis to identify the specific amino acid residues within the VGSC pore that are critical for this compound binding.

A thorough characterization of these properties will provide a more complete understanding of this compound's pharmacology and aid in the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sophion.co.jp [sophion.co.jp]

- 8. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a New Photochromic Ion Channel Blocker via Azologization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiarrhythmic activity of the local anaesthetic this compound and some of its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fomocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fomocaine hydrochloride, a local anesthetic. The document details the chemical reactions, experimental protocols, and analytical characterization of the compound, presenting quantitative data in a structured format for ease of comparison.

Introduction

This compound, chemically known as 4-(3-(4-(phenoxymethyl)phenyl)propyl)morpholine, is a local anesthetic agent.[1] It functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[2][3][4] This guide focuses on a modern and efficient synthetic route to this compound hydrochloride, which minimizes the formation of impurities.

Chemical Structure and Properties:

| Identifier | Value |

| IUPAC Name | 4-(3-(4-(phenoxymethyl)phenyl)propyl)morpholine hydrochloride |

| Molecular Formula | C₂₀H₂₅NO₂·HCl |

| Molecular Weight | 347.88 g/mol |

| CAS Number | 56583-43-8 |

Synthesis of this compound Hydrochloride

The preferred synthetic pathway for this compound hydrochloride involves a modified Willgerodt-Kindler reaction, starting from 4-phenoxymethyl-benzonitrile. This method is advantageous as it avoids the formation of difficult-to-separate positional isomers, a significant drawback of earlier synthetic approaches that commenced with 3-phenylpropanol.[1][5]

The overall synthesis can be divided into three main stages:

-

Willgerodt-Kindler Reaction: Formation of a thioamide intermediate from 4-phenoxymethyl-benzonitrile.

-

Reduction of the Thioamide: Conversion of the thioamide to the this compound base.

-

Salt Formation: Conversion of the this compound base to its hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine (Thioamide Intermediate) via Willgerodt-Kindler Reaction

This reaction transforms the 4-phenoxymethyl-benzonitrile into the corresponding thioamide using morpholine and elemental sulfur.

-

Reagents and Solvents:

-

4-phenoxymethyl-benzonitrile

-

Morpholine

-

Elemental Sulfur

-

Pyridine (as solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxymethyl-benzonitrile in pyridine.

-

Add morpholine and elemental sulfur to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The pyridine is removed under reduced pressure.

-

The crude thioamide is then purified by column chromatography on silica gel.

-

Step 2: Reduction of 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine to this compound

The thioamide intermediate is reduced to the corresponding amine, this compound. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Reagents and Solvents:

-

4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide solution

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the thioamide in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude this compound base.

-

Step 3: Formation of this compound Hydrochloride

The purified this compound base is converted to its hydrochloride salt to improve its stability and water solubility.

-

Reagents and Solvents:

-

This compound base

-

Anhydrous diethyl ether

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

-

Procedure:

-

Dissolve the crude this compound base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

-

Purification

High purity this compound hydrochloride is obtained through recrystallization.

-

Solvent System: A mixture of ethanol and diethyl ether is a suitable solvent system for recrystallization.

-

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can be helpful.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-diethyl ether mixture, and dry under vacuum.

-

Quantitative Data

| Step | Reactants | Product | Typical Yield | Purity |

| 1. Willgerodt-Kindler Reaction | 4-phenoxymethyl-benzonitrile, Morpholine, Sulfur | 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine | 70-80% | >95% (after chromatography) |

| 2. Reduction | 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine, LiAlH₄ | This compound | 80-90% | >98% |

| 3. Salt Formation & Recrystallization | This compound, HCl | This compound Hydrochloride | >90% | >99.5% |

Analytical Characterization

The structure and purity of the synthesized this compound hydrochloride should be confirmed by various analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the morpholine ring protons, the propyl chain protons, and the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the this compound molecule.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound hydrochloride will exhibit characteristic absorption bands:

-

N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of the hydrochloride salt of a tertiary amine.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.

-

C-O stretch: The ether linkage will show a strong absorption band around 1240 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated this compound molecule [M+H]⁺ at m/z 312.2.

Mechanism of Action: Signaling Pathway

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials. The following diagram illustrates this mechanism.

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

Experimental Workflows

The following diagrams outline the key experimental workflows for the synthesis and purification of this compound hydrochloride.

References

- 1. [On a novel this compound synthesis/10th communication: on syntheses of new compounds with local anaesthetic activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Hydrochloride | 56583-43-8 | For Research [benchchem.com]

In-Vivo Pharmacokinetics and Pharmacodynamics of Fomocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomocaine is a topical anesthetic of the amino-ether type, utilized for its surface anesthetic properties. This technical guide provides a comprehensive overview of the available in-vivo pharmacokinetic and pharmacodynamic data for this compound. While specific quantitative pharmacokinetic parameters are not extensively reported in publicly available literature, this guide synthesizes the known metabolic pathways and pharmacodynamic effects. It also outlines the common experimental protocols for evaluating local anesthetics and presents conceptual signaling pathways and experimental workflows to support further research and development.

Pharmacokinetics

The in-vivo disposition of this compound has been primarily studied in animal models, including rats and beagle dogs. The available data indicates that this compound undergoes extensive metabolism, with less than 5% of the parent drug being excreted unchanged.[1]

Absorption

This compound is primarily administered topically for local anesthetic effects. The absorption through the skin allows for its action on peripheral nerve endings. The rate and extent of absorption can be influenced by the formulation, application site, and skin integrity.

Distribution

Metabolism

This compound is extensively metabolized in both rats and dogs. The primary metabolic pathways include:[2][3][4]

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.

-

Ether Linkage Splitting: Cleavage of the ether bond.

-

Removal of the Morpholine Group (in dogs): This pathway has been observed specifically in dogs.[3][4]

Fourteen metabolites of this compound have been identified.[1] Five of these are N-free and do not possess pharmacological activity.[2] One metabolite, 2-hydroxythis compound, has been shown to have some surface and conduction anesthetic properties.[1]

Excretion

The metabolites of this compound, along with a small amount of the unchanged drug, are excreted in the urine.[3][4] Some metabolites are excreted as conjugates.[3][4]

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for this compound in vivo are not well-documented in the available scientific literature. The following table illustrates the type of data that would be essential for a complete pharmacokinetic profile.

| Parameter | Species | Route of Administration | Dose | Value | Reference |

| Cmax | Rat | Topical | X mg/kg | Data not available | |

| Tmax | Rat | Topical | X mg/kg | Data not available | |

| AUC | Rat | Topical | X mg/kg | Data not available | |

| Half-life (t½) | Rat | Topical | X mg/kg | Data not available | |

| Cmax | Dog | Oral | X mg/kg | Data not available | |

| Tmax | Dog | Oral | X mg/kg | Data not available | |

| AUC | Dog | Oral | X mg/kg | Data not available | |

| Half-life (t½) | Dog | Oral | X mg/kg | Data not available |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is local anesthesia. It is known for its effective surface anesthetic properties.[2]

Mechanism of Action

As an amino-ether local anesthetic, this compound is presumed to exert its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[5] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials in nerve fibers. The blockade of nerve impulse transmission results in a loss of sensation in the area supplied by the nerve.

Pharmacodynamic Effects

-

Surface Anesthesia: this compound is particularly effective as a surface anesthetic.[2][6]

-

Conduction Anesthesia: While it possesses some conduction anesthesia properties, other local anesthetics like procaine are considered more effective for this purpose.[2]

-

Toxicity: this compound is considered to be relatively non-toxic with a high approximate LD50 and minimal tissue irritation.[2]

Quantitative Pharmacodynamic Data

| Parameter | Model | Effect Measured | Value | Reference |

| ED50 | Rat Tail Flick Test | Infiltration Anesthesia | Data not available | |

| ED50 | Rabbit Corneal Reflex | Surface Anesthesia | Data not available | |

| LD50 | Rat | Intraperitoneal | Data not available |

Experimental Protocols

The evaluation of the pharmacokinetics and pharmacodynamics of local anesthetics like this compound involves a variety of in-vivo experimental models.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Typical Protocol:

-

Animal Model: Rats or beagle dogs are commonly used.[2][3][4]

-

Drug Administration: this compound, often radiolabeled (e.g., with 14C), is administered, typically orally or topically.[2]

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Sample Analysis: The concentration of the parent drug and its metabolites is determined using techniques like chromatography (e.g., HPLC) and mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the concentration-time data.

Pharmacodynamic Studies

Objective: To assess the local anesthetic efficacy and duration of action.

Commonly Used Models:

-

Infiltration Anesthesia (Rat Tail):

-

A ring of the local anesthetic solution is injected subcutaneously at the base of the rat's tail.

-

The tail is then stimulated (e.g., with a clamp or heat) at various time points distal to the injection site.

-

The absence of a motor response (tail flick) indicates anesthesia. The onset and duration of the block are recorded.

-

-

Conduction Anesthesia (Rat Sciatic Nerve):

-

The local anesthetic is injected in close proximity to the sciatic nerve.

-

Motor or sensory function is assessed at different time intervals. Motor block can be evaluated by observing for paresis of the N. ischiadicus.[2]

-

-

Surface Anesthesia (Rabbit Cornea):

-

A solution of the local anesthetic is applied to the cornea of a rabbit's eye.

-

The cornea is stimulated with a fine filament (e.g., a nylon thread) at set intervals.

-

The absence of the blink reflex indicates corneal anesthesia. The onset and duration are recorded.

-

Toxicity Studies

Objective: To determine the acute systemic toxicity.

LD50 Determination:

-

Animal Model: Typically mice or rats.

-

Drug Administration: The drug is administered via a specific route (e.g., intraperitoneal, intravenous).

-

Dose Groups: Several groups of animals receive different doses of the drug.

-

Observation: The animals are observed for a set period (e.g., 24 hours), and the number of mortalities in each group is recorded.

-

Calculation: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for local anesthetics, which involves the blockade of voltage-gated sodium channels.

Caption: General mechanism of local anesthetic action.

Experimental Workflow

The diagram below outlines a typical workflow for an in-vivo study evaluating a topical local anesthetic.

Caption: In-vivo study workflow for a topical anesthetic.

Metabolic Pathway

This diagram shows the primary metabolic transformations of this compound based on in-vivo studies in rats and dogs.

Caption: Metabolic pathways of this compound.

References

- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 2. The metabolism of the local anaesthetic this compound (1-morpholino-3-[p-phenoxymethylphenyl]propane) in the rat and dog after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Physical chemical, pharmacological and toxicologic properties of this compound metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local anesthetic - Wikipedia [en.wikipedia.org]

- 5. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

Spectroscopic Profile and Mechanistic Insights of Fomocaine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Fomocaine and its derivatives. It includes a compilation of available spectroscopic data, detailed experimental protocols for key analytical techniques, and a visualization of the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of local anesthetics.

Introduction to this compound and its Derivatives

This compound is a local anesthetic agent belonging to the class of morpholinoalkyl ethers. Its chemical structure, characterized by a morpholine ring linked to a phenoxy-phenyl moiety via a propyl chain, imparts specific physicochemical properties that govern its anesthetic activity. In recent years, interest has grown in the development of this compound derivatives, particularly photoswitchable analogues like "ethercaine" and "fotocaine," which offer the potential for light-controlled local anesthesia. The "azologization" approach, which involves replacing a specific chemical group with an azobenzene moiety, has been instrumental in creating these photosensitive derivatives.[1][2]

The primary mechanism of action for this compound and its derivatives involves the blockade of voltage-gated sodium channels (NaV) in neuronal membranes. This action inhibits the generation and propagation of action potentials, leading to a reversible loss of sensation.

Spectroscopic Characterization

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons and their neighboring atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra reveal the number of different types of carbon atoms in a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethercaine Hydrochloride (A this compound Derivative) [3]

| Assignment | ¹H NMR (300 MHz, DMSO-d6) δ, ppm | ¹³C NMR (75 MHz, DMSO-d6) δ, ppm |

| ·HCl | 11.40 (br. s, 1H) | - |

| Aromatic CH | 7.88 (m, 4H) | 122.2, 124.5, 129.4, 130.9 |

| Aromatic CH | 7.57 (m, 3H) | 115.3, 146.6, 151.9, 160.1 |

| Aromatic CH | 7.22 (m, 2H) | |

| O-CH₂ | 4.56 (m, 2H) | 62.6 |

| Morpholine CH₂ | 3.92 (m, 4H) | 63.1 |

| Morpholine CH₂ | 3.54 (m, 4H) | 51.6 |

| N-CH₂ | 3.22 (m, 2H) | 54.7 |

Note: Direct spectroscopic data for this compound was not available in the searched literature. The data presented is for Ethercaine Hydrochloride, a closely related photoswitchable derivative.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 2: Mass Spectrometry Data for Ethercaine Hydrochloride [3]

| Technique | Parameter | Value |

| ESI⁺ | [M-HCl+H]⁺ calculated for (C₁₈H₂₂N₃O₂)⁺ | 312.2 |

| ESI⁺ | [M-HCl+H]⁺ found | 312.2 (100%) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050-3030 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1240 | Aryl-O-C | Asymmetric Stretching |

| ~1120 | C-N (Morpholine) | Stretching |

| ~1040 | C-O-C (Ether) | Stretching |

Note: This is a predicted spectrum based on the functional groups present in the this compound structure, as experimental data was not found in the searched literature.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices for small organic molecules.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

-

Filter the final solution through a 0.2 µm syringe filter if any particulate matter is present.

Data Acquisition:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms like this compound.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate of 1-2 L/min.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 200-300 °C.

-

Mass Range: Scan from m/z 50 to 500.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

For solid samples, place a small amount of the powder directly onto the ATR crystal.

-

For liquid samples, a single drop is sufficient.

Data Acquisition:

-

Spectrometer: An FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This process can be visualized as a multi-step pathway.

References

Fomocaine CAS registry number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomocaine is a local anesthetic agent characterized by its morpholino group, distinguishing it from more common amide- or ester-type local anesthetics. This document provides a detailed overview of this compound, consolidating its chemical and physical properties, mechanism of action, and relevant experimental data. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound, with the CAS Registry Number 17692-39-6, is chemically designated as 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine.[1] Its molecular formula is C20H25NO2, and it has a molecular weight of 311.42 g/mol .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 17692-39-6 | [1] |

| Molecular Formula | C20H25NO2 | [2][4][5] |

| Molecular Weight | 311.42 g/mol | [1][2][3] |

| Melting Point | 52-53 °C | [1] |

| Boiling Point | 238-240 °C at 1.1 mmHg | [1] |

| Appearance | Colorless crystals | [1] |

| UV max (in ethanol) | 220 nm (ε 15820), 269 nm (ε 1373) | [1] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to a specific site on the intracellular side of the sodium channel, this compound stabilizes the channel in its inactivated state. This action prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent propagation of action potentials. The interruption of this signaling pathway results in a transient and reversible loss of sensation in the area of application.

References

A Comprehensive Review of Fomocaine: Pharmacology, Efficacy, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Fomocaine is a local anesthetic of the ether type, recognized for its pronounced surface anesthetic effects and relatively low toxicity.[1][2] It is primarily utilized in dermatological applications and for the treatment of anorectal conditions such as hemorrhoids. This technical guide provides an in-depth review of the existing research on this compound, summarizing its mechanism of action, pharmacokinetic properties, clinical efficacy, and the experimental methodologies used to characterize it.

Core Mechanism of Action

Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[3][4] This action inhibits the influx of sodium ions, which is a critical step for the generation and propagation of action potentials (nerve impulses).[5][6] By preventing nerve depolarization, this compound effectively blocks the transmission of pain signals.[3] The lipophilic nature of this compound allows it to permeate nerve membranes readily, contributing to its potency.[6][7]

The process begins with the application of this compound to the target tissue. The molecule, being a weak base, exists in both ionized and un-ionized forms. The un-ionized form penetrates the lipid-rich nerve sheath and membrane. Once inside the neuron (axoplasm), it re-equilibrates, and the ionized form binds to a specific receptor site on the inner portion of the voltage-gated sodium channel. This binding stabilizes the channel in an inactivated state, preventing its return to the resting state and subsequent opening, thereby blocking nerve conduction.

Pharmacological & Toxicological Profile

Studies comparing this compound to other local anesthetics like procaine and tetracaine have established its profile of high surface anesthetic activity and relatively low toxicity.[1][2]

Quantitative Data Summary

| Parameter | This compound | Procaine | Tetracaine | Derivatives (OE 500, OE 5000) | Source |

| Anesthetic Type | Surface & Conduction | Primarily Conduction | Surface | Varied | [1][2] |

| Surface Anesthesia | Very Good | Less Effective | Very Good | Varied | [1][2] |

| Conduction Anesthesia | Effective | More Effective | - | Diethanolamines > Morpholines | [1][2] |

| Relative Toxicity | Relatively Non-toxic | Lower (via i.p.) | - | Approx. 50% of this compound | [1][2] |

| Tissue Irritation | Nearly None | - | - | - | [1] |

Metabolism

This compound undergoes extensive biotransformation, resulting in at least 14 metabolites.[1] Key metabolic pathways include oxidative desamination, oxygenation of the exocycle, oxidative N-desalkylation, and N-oxidation.[8] Five of its N-free metabolites have been shown to be devoid of pharmacological activity.[1] This extensive metabolism is a crucial factor in its low systemic toxicity profile.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. The following summarizes common protocols used in this compound research based on available literature.

Assessment of Local Anesthetic Efficacy (Animal Models)

-

Target: To quantify the anesthetic potency and duration.

-

Protocols:

-

Infiltration Anesthesia: A standardized volume of the anesthetic solution is injected into the base of the rat's tail. The anesthetic effect is measured by observing the absence of a motor response to a noxious stimulus (e.g., a pinch or electrical stimulation) applied distal to the injection site at set time intervals.

-

Conduction Anesthesia: The protocol is similar to infiltration, but the focus is on blocking a specific nerve, such as the sciatic nerve (N. ischiadicus). The loss of motor function (e.g., paresis) or sensory response in the nerve's distribution area is evaluated.[9]

-

Surface (Topical) Anesthesia: The anesthetic solution is applied directly to a mucous membrane, most commonly the cornea of a rabbit or rat.[1][7] Efficacy is determined by the number of stimuli (e.g., touching with a fine filament) required to elicit a blink reflex. A higher number of stimuli needed indicates a more potent anesthetic effect.

-

Evaluation of Toxicity (Animal Models)

-

Target: To determine the safety profile of the compound.

-

Protocols:

-

Approximate LD50 Determination: The substance is administered to groups of animals (e.g., rats, mice) via a specific route (e.g., intraperitoneal, i.p.).[1][7] The dose at which 50% of the animals die within a specified period is calculated to estimate acute toxicity.

-

Tissue Irritation: Following subcutaneous or intramuscular injection, the injection site is histologically examined for signs of inflammation, necrosis, or other tissue damage.[1]

-

Clinical Applications and Efficacy

This compound is predominantly used topically for anorectal disorders. While large-scale, multicenter clinical trials on this compound itself are not widely published, the established use of local anesthetics in this area provides a strong basis for its application. Anesthetics are combined with other agents to provide symptomatic relief from pain, burning, and pruritus associated with hemorrhoids.[10][11][12]

For instance, studies on formulations containing other local anesthetics like lidocaine or cinchocaine show that they provide rapid and effective pain relief, which is a key component of conservative hemorrhoid management.[11][12] These formulations often include agents that reduce inflammation and bleeding, such as tribenoside or policresulene.[11][12] A meta-analysis of venoactive drugs, another component of medical management, demonstrated significant benefits in treating bleeding, pain, and pruritus.[13] this compound-containing preparations are prescribed to achieve the same therapeutic goal: immediate relief of acute symptoms.

Future Directions and Derivatives

Research into this compound has also spurred the development of novel derivatives with modified properties.

-

Systemic Applications: Modifications to the this compound molecule have been explored to improve physicochemical properties for potential systemic uses, such as in migraine treatment or as an antiarrhythmic.[9][14]

-

Photopharmacology: A notable innovation is the creation of "fotocaine," a photo-switchable channel blocker derived from this compound.[15][16] This "azologization" allows for the optical control of action potential firing in neurons, opening new avenues for research tools in neuroscience and potentially for targeted, light-activated analgesia.[15][17][18] Fotocaine can be toggled between an active (trans) and an inactive (cis) state using different wavelengths of light (e.g., 450 nm and 350 nm), offering precise spatiotemporal control over neuronal blockade.[15][17]

References

- 1. Local anaesthetic effectivity and toxicity of this compound, five N-free this compound metabolites and two chiralic this compound derivatives in rats compared with procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local anaesthetic effects and toxicity of seven new diethanolamine and morpholine derivatives of this compound. Testing in rats compared with procaine and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | 56583-43-8 | For Research [benchchem.com]

- 5. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nysora.com [nysora.com]

- 7. Partitioning behaviour of local anesthetic this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro investigations of phase I metabolism of the this compound derivative Oe 9000 with pig liver homogenates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A synopsis on different homologous series of this compound derivatives. In vitro interactions with the cytochrome P450 system, toxicity, and local anaesthetic effects in rats--Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Clinical study on the pharmacological treatment of hemorrhoids with 0.25% oxethacaine chlorhydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemorrhoid management in women: the role of tribenoside + lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Analytical review of multicenter studies with polycresulene for hemorrhoidal pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Micronized Purified Flavonoid Fraction in Hemorrhoid Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Development of a New Photochromic Ion Channel Blocker via Azologization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a new photochromic ion channel blocker via azologization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Investigating the Antiarrhythmic Potential of Fomocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomocaine, a local anesthetic known for its use in surface anesthesia, has been a subject of investigation for its potential antiarrhythmic properties. As a morpholine derivative, its primary mechanism of action is the blockade of voltage-gated sodium channels.[1][2] This technical guide provides a comprehensive overview of the existing preclinical data on the antiarrhythmic activity of this compound. It summarizes quantitative findings, details relevant experimental methodologies, and visualizes the theoretical mechanisms and experimental workflows. While this compound itself has demonstrated limited efficacy in in vivo arrhythmia models, its derivatives have shown more promising results, suggesting that the this compound scaffold may be a valuable starting point for the development of novel antiarrhythmic agents.[3]

Introduction

Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. They arise from abnormalities in the heart's electrical conduction system, often linked to dysfunctions in cardiac ion channels.[4] Antiarrhythmic drugs are classified based on their primary mechanism of action, with Class I agents targeting the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential.[5]

This compound, a local anesthetic, falls into this category due to its established sodium channel blocking activity.[1] This guide delves into the preclinical studies that have explored the antiarrhythmic potential of this compound, providing a critical analysis of its efficacy and mechanism of action.

Mechanism of Action: Ion Channel Blockade

The antiarrhythmic effects of local anesthetics are primarily attributed to their ability to block cardiac ion channels. The main target for this compound is the voltage-gated sodium channel, though effects on other channels cannot be entirely ruled out without further investigation.

Sodium Channel Blockade

As a local anesthetic, this compound's principal mechanism of action is the blockade of voltage-gated sodium channels.[1][2] In the context of cardiac electrophysiology, this action would classify it as a potential Class I antiarrhythmic agent. By blocking sodium influx during phase 0 of the cardiac action potential, this compound can decrease the rate of depolarization, slow conduction velocity, and prolong the effective refractory period in cardiac tissue. These effects can help to suppress ectopic pacemakers and interrupt re-entrant circuits that are responsible for many types of tachyarrhythmias.[5]

A study on dorsal root ganglion neurons demonstrated that this compound reversibly reduces both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium currents at low micromolar concentrations.[1]

References

- 1. Patch Clamp Protocol [labome.com]

- 2. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic activity of the local anaesthetic this compound and some of its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of lidocaine with the cardiac sodium channel: effects of low extracellular pH are consistent with an external blocking site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for In Vitro Electrophysiology with Fomocaine

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fomocaine is a local anesthetic that functions by blocking voltage-gated sodium channels, crucial components in the generation and propagation of action potentials in excitable cells like neurons.[1][2][3] This document provides a detailed protocol for the characterization of this compound's effects on voltage-gated sodium channels using in vitro whole-cell patch-clamp electrophysiology.

Mechanism of Action

This compound reversibly blocks both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.[1] The blockade is frequency-dependent, suggesting that this compound preferentially binds to the open and/or inactivated states of the channel.[1] This action inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby preventing nerve impulse transmission and producing a local anesthetic effect.[4][5]

Signaling Pathway Diagram

Caption: this compound's mechanism of action.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound on different types of voltage-gated sodium currents.

| Cell Type | Current Type | IC50 (µM) | Reference |

| Rat Dorsal Root Ganglion (DRG) Neurons | TTX-resistant (TTX-R) Na+ currents | 10.3 | [1] |

| Rat Dorsal Root Ganglion (DRG) Neurons | TTX-sensitive (TTX-S) Na+ currents | Not specified, but effective at low micromolar concentrations | [1] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for investigating the effect of this compound on voltage-gated sodium currents in cultured neurons.

Materials

-

Cell Culture: Cultured dorsal root ganglion (DRG) neurons or other suitable neuronal cell lines expressing voltage-gated sodium channels.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

This compound Stock Solution: 10 mM this compound in DMSO.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.[6][7][8]

Experimental Workflow Diagram

Caption: Experimental workflow for patch-clamp analysis.

Procedure

-

Cell Preparation: Plate cultured neurons on glass coverslips suitable for microscopy and electrophysiological recording. Ensure cells are healthy and at an appropriate density.

-

Solution Preparation: Prepare external and internal solutions as described in the materials section. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be between 3-5 MΩ when filled with the internal solution.[7]

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Under visual guidance using a microscope, approach a neuron with the patch pipette.

-

Apply gentle positive pressure to the pipette to keep the tip clean.[8]

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[8][9]

-

Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.[6][9]

-

-

Data Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

-

Record baseline sodium currents in the absence of this compound.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound for several minutes to allow for equilibration.

-

Record sodium currents in the presence of this compound using the same voltage protocol.

-

To test for reversibility, perfuse the chamber with the external solution to wash out the this compound and record the currents again.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents at each voltage step before, during, and after this compound application.

-

Calculate the percentage of current inhibition by this compound at each concentration.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Analyze the voltage-dependence of activation and inactivation to determine if this compound alters the gating properties of the sodium channels.

-

Troubleshooting

-

Unstable Seal: Ensure pipette tips are clean and fire-polished. The external solution should be filtered and free of debris.

-

Low Current Amplitude: The cell may be unhealthy, or the sodium channel expression may be low. Use healthy, robust cells for recording.

-

No Drug Effect: Verify the concentration and application of the this compound solution. Ensure adequate time for perfusion and equilibration.

Disclaimer: This protocol provides a general guideline. Specific parameters such as cell type, solution compositions, and voltage protocols may need to be optimized for individual experimental conditions.

References

- 1. Blockade of TTX-resistant and TTX-sensitive Na+ currents in cultured dorsal root ganglion neurons by this compound and the this compound derivative Oe 9000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]

- 4. Action potential - Wikipedia [en.wikipedia.org]

- 5. Action potentials and synapses - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Patch Clamp Protocol [labome.com]

- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 9. docs.axolbio.com [docs.axolbio.com]

Application Notes and Protocols for Fomocaine in Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomocaine is a local anesthetic with a unique chemical structure characterized by a phenoxymethyl substituent linked to a tertiary amine via an alkylene chain. This structure confers considerable lipophilicity and metabolic stability.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] Its potential as an antiarrhythmic agent also suggests possible interactions with other ion channels, including potassium channels.

These application notes provide detailed protocols for the preparation of this compound solutions and their use in patch-clamp electrophysiology to study its effects on ion channels.

Data Presentation

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅NO₂ · HCl | [3] |

| Molecular Weight | 347.88 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Information on the precise solubility of this compound hydrochloride in water and DMSO is not readily available. However, local anesthetic hydrochlorides are generally water-soluble.[5] It is recommended to prepare high-concentration stock solutions in DMSO, which is a versatile solvent for a wide range of organic compounds.[5][6] For aqueous solutions, it is advisable to test solubility at the desired concentration. |

Quantitative Data: this compound Inhibition of Voltage-Gated Sodium Channels

| Channel Type | IC₅₀ | Cell Type | Comments | Reference |

| Tetrodotoxin-resistant (TTX-R) Na⁺ currents | 10.3 µM | Cultured rat dorsal root ganglion (DRG) neurons | The block is frequency-dependent, indicating preferential binding to the open and/or inactivated states of the channel. | [1] |

| Tetrodotoxin-sensitive (TTX-S) Na⁺ currents | Not specified | Cultured rat dorsal root ganglion (DRG) neurons | This compound reversibly reduces TTX-S Na⁺ currents at low micromolar concentrations. | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the propagation of action potentials in excitable cells, which is mediated by the opening and closing of voltage-gated sodium channels.

Caption: Mechanism of this compound Action on NaV Channels.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound hydrochloride for use in patch-clamp experiments.

Materials:

-

This compound hydrochloride (MW: 347.88 g/mol )

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.48 mg of this compound hydrochloride.

-

Dissolving: Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube. For a 10 mM stock, add 1 ml of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Whole-Cell Patch-Clamp Recording Protocol to Study this compound Effects

Objective: To record voltage-gated sodium currents from cultured neurons in the whole-cell patch-clamp configuration and assess the inhibitory effects of this compound.

Materials:

-

Cells: Cultured dorsal root ganglion (DRG) neurons or other excitable cells expressing voltage-gated sodium channels.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 300-310 mOsm. (Note: CsF is used to block potassium currents).

-

This compound Working Solutions: Prepare fresh daily by diluting the DMSO stock solution into the external solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM). The final DMSO concentration in the recording solution should be kept low (e.g., ≤ 0.1%) to minimize solvent effects.

-

Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

-

Borosilicate glass capillaries: For pulling patch pipettes.

Protocol:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 ml/min).

-

Giga-seal Formation: Approach a healthy-looking cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition:

-

Hold the cell at a holding potential of -80 mV.

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 50 ms).

-

Record the baseline sodium currents in the external solution (control).

-

Perfuse the cell with the this compound-containing external solution at various concentrations.

-

Record the sodium currents in the presence of each this compound concentration, allowing sufficient time for the drug effect to reach a steady state.

-

To test for use-dependency, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz or 5 Hz) in the absence and presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents at each voltage step for control and different this compound concentrations.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.

-

Fit the concentration-response curve with a Hill equation to determine the IC₅₀ value.

-

Analyze the effect of repetitive stimulation on the degree of block to assess use-dependency.

-

Experimental Workflow Diagram

Caption: Patch-Clamp Experimental Workflow.

References

- 1. This compound | C20H25NO2 | CID 71693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fomocaine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomocaine is a local anesthetic of the morpholine ether type, demonstrating efficacy in surface, infiltration, and conduction anesthesia.[1] Its pharmacological profile is characterized by a favorable therapeutic index, exhibiting potent anesthetic properties with relatively low systemic toxicity.[1][2] These application notes provide a comprehensive overview of this compound dosage, administration routes, and relevant experimental protocols in various animal models, intended to guide researchers in preclinical studies.

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data on this compound dosage and toxicity in commonly used animal models.

Table 1: this compound Dosage for Anesthetic Efficacy in Animal Models

| Animal Model | Administration Route | Anesthetic Type | This compound Concentration/Dosage | Observed Effect | Reference Anesthetic |

| Rat | Infiltration (tail) | Infiltration Anesthesia | Data not available; typically 0.5-2% solutions used for local anesthetics. | Localized numbness and blockade of tail flick reflex. | Procaine, Lidocaine |

| Rat | Conduction (tail) | Conduction Anesthesia | Data not available; typically 0.5-2% solutions used for local anesthetics. | Blockade of nerve conduction, measured by tail flick test. | Procaine, Lidocaine |

| Rabbit | Topical (cornea) | Surface Anesthesia | Data not available; typically 1-2% solutions used for local anesthetics. | Abolition of corneal reflex. | Lidocaine, Bupivacaine |

| Mouse | Subcutaneous | Nerve Block | Data not available; typically up to 7 mg/kg for lidocaine. | Sensory and/or motor blockade. | Lidocaine, Bupivacaine |

Note: Specific dosage data for this compound in these efficacy models is limited in the reviewed literature. The provided concentration ranges are based on standard practices with other local anesthetics and should be optimized for specific experimental needs.

Table 2: this compound Acute Toxicity in Animal Models

| Animal Model | Administration Route | Parameter | Value (mg/kg) |

| Rat | Intraperitoneal (i.p.) | Approx. LD50 | High (specific value not consistently reported)[1] |

| Mouse | Intravenous (i.v.) | LD50 | Data not available |

| Mouse | Intraperitoneal (i.p.) | LD50 | Data not available |

Experimental Protocols

Protocol 1: Evaluation of Infiltration and Conduction Anesthesia in the Rat Tail (Tail Flick Test)

This protocol is adapted from standard methods for assessing the efficacy of local anesthetics.[1]

1. Animals:

-

Male Wistar rats (200-250 g).

-

Acclimatize animals for at least one week before the experiment.

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

-

This compound hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline).

-

Vehicle control (sterile saline).

-

Reference anesthetic (e.g., 1% lidocaine hydrochloride).

-

Tuberculin syringes with 27-30 gauge needles.

-

Tail flick analgesiometer (radiant heat source).

-

Animal restrainer.

3. Procedure: a. Baseline Latency Measurement: i. Gently restrain the rat, allowing the tail to be free. ii. Position the rat's tail on the analgesiometer, focusing the radiant heat source approximately 3-4 cm from the tip of the tail. iii. Activate the heat source and start the timer. iv. Record the time it takes for the rat to flick its tail away from the heat. This is the baseline tail flick latency (TFL). v. To prevent tissue damage, a cut-off time of 10-15 seconds should be established. If the rat does not respond within this time, the heat source should be turned off, and the maximum latency recorded. vi. Perform three baseline measurements with at least 5-minute intervals and calculate the mean.

4. Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE and duration of action between the this compound-treated groups and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of Surface Anesthesia in the Rabbit Cornea (Corneal Reflex Test)

This protocol is based on standard methods for assessing topical anesthetic efficacy.[1]

1. Animals:

-

New Zealand White rabbits (2-3 kg).

-

Acclimatize animals for at least one week before the experiment.

-

House animals individually in a controlled environment with ad libitum access to food and water.

2. Materials:

-

This compound hydrochloride ophthalmic solution (e.g., 0.5%, 1%).

-

Vehicle control (sterile saline).

-

Reference anesthetic (e.g., 0.5% proparacaine hydrochloride).

-

Fine, sterile cotton-tipped applicator or a Cochet-Bonnet esthesiometer.

-

Gentle animal restrainer.

3. Procedure: a. Baseline Corneal Reflex: i. Gently restrain the rabbit. ii. Lightly touch the center of the cornea with the cotton-tipped applicator. iii. A positive response is a distinct blink reflex. iv. Test the reflex in both eyes.

4. Data Analysis:

-

Compare the onset and duration of corneal anesthesia between the this compound-treated groups and control groups.

-

Observe for any signs of ocular irritation (e.g., redness, swelling, discharge).

Protocol 3: Determination of Acute Intraperitoneal (i.p.) LD50

This protocol provides a general framework for determining the median lethal dose (LD50). All procedures should be performed in accordance with institutional and national animal welfare guidelines.

1. Animals:

-

Mice (e.g., Swiss albino, 20-25 g) or rats (e.g., Wistar, 150-200 g).

-

Use an equal number of male and female animals.

-

Acclimatize animals for at least one week before the experiment.

2. Materials:

-

This compound hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).

-

A range of this compound concentrations to administer different doses.

-

Syringes (1 mL) with 25-27 gauge needles.

-

Animal cages for observation.

3. Procedure: a. Dose Selection: i. Based on preliminary range-finding studies, select at least 3-5 dose levels of this compound that are expected to cause mortality ranging from just above 0% to just below 100%.

4. Data Analysis:

-

Calculate the percentage of mortality for each dose group.

-

Determine the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Evaluating Local Anesthetic Efficacy

Caption: General workflow for in vivo evaluation of this compound's local anesthetic effects.

References

- 1. Local anaesthetic effectivity and toxicity of this compound, five N-free this compound metabolites and two chiralic this compound derivatives in rats compared with procaine - PubMed [pubmed.ncbi.nlm.nih.gov]